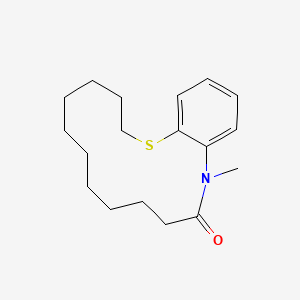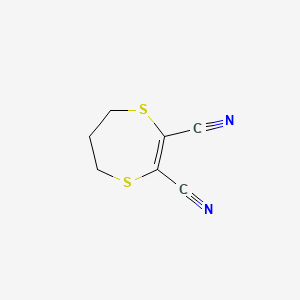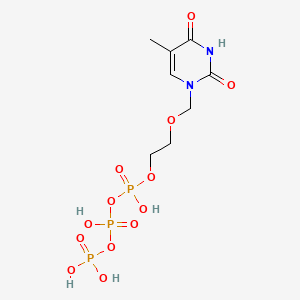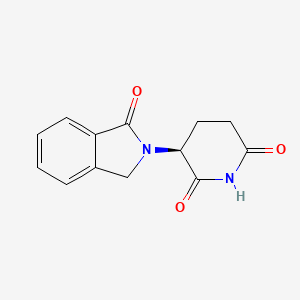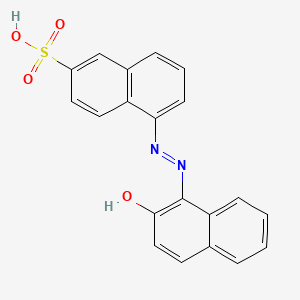
3'-Cyanomethyl-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Cyanomethyl-3’-deoxythymidine is a chemical compound that belongs to the class of nucleoside analogs. It is structurally related to thymidine, a nucleoside component of DNA. The compound is characterized by the presence of a cyanomethyl group at the 3’ position of the deoxyribose sugar, replacing the hydroxyl group found in natural thymidine. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Cyanomethyl-3’-deoxythymidine typically involves the modification of thymidine through a series of chemical reactions. One common method includes the introduction of a cyanomethyl group via a nucleophilic substitution reaction. This can be achieved by reacting thymidine with a suitable cyanomethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process.
Industrial Production Methods: Industrial production of 3’-Cyanomethyl-3’-deoxythymidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to isolate the desired product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3’-Cyanomethyl-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups, such as amines.
Substitution: The cyanomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3’-Cyanomethyl-3’-deoxythymidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to other nucleoside analogs used in therapy.
Industry: It may be used in the development of diagnostic tools and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3’-Cyanomethyl-3’-deoxythymidine involves its incorporation into DNA during replication. The presence of the cyanomethyl group can interfere with the normal function of DNA polymerases, leading to chain termination or mutations. This can inhibit the replication of viruses or cancer cells, making it a potential therapeutic agent. The compound may also interact with specific molecular targets and pathways involved in DNA synthesis and repair.
類似化合物との比較
3’-Azido-3’-deoxythymidine (AZT): Known for its use as an antiretroviral drug.
3’-Fluoro-3’-deoxythymidine (FLT): Studied for its potential in cancer therapy.
3’-Amino-3’-deoxythymidine: Explored for its biological activity and potential therapeutic applications.
Uniqueness: 3’-Cyanomethyl-3’-deoxythymidine is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its efficacy as a therapeutic agent compared to other similar compounds.
特性
CAS番号 |
128119-37-9 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC名 |
2-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetonitrile |
InChI |
InChI=1S/C12H15N3O4/c1-7-5-15(12(18)14-11(7)17)10-4-8(2-3-13)9(6-16)19-10/h5,8-10,16H,2,4,6H2,1H3,(H,14,17,18)/t8-,9+,10+/m0/s1 |
InChIキー |
LFZKLZXNGCWJFS-IVZWLZJFSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC#N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


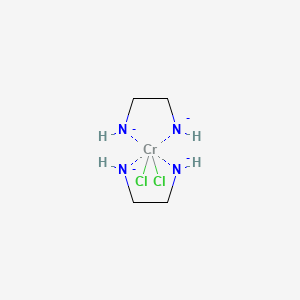
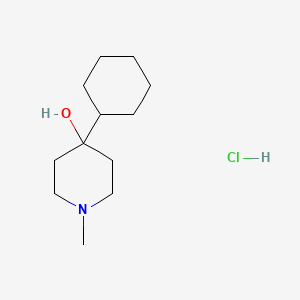

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)


